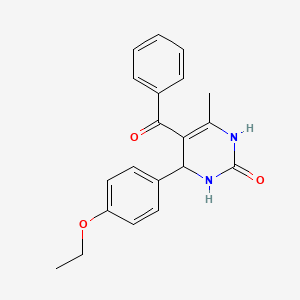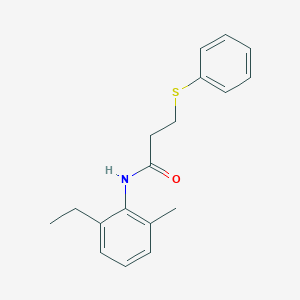
5-benzoyl-4-(4-ethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzoyl-4-(4-ethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, commonly known as BEPM, is a pyrimidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BEPM is a heterocyclic compound that contains a pyrimidine ring and a benzoyl group attached to it.
科学的研究の応用
BEPM has been extensively studied for its potential applications in various scientific fields. In medicine, BEPM has been shown to exhibit anticancer, antiviral, and antimicrobial properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BEPM has also been shown to inhibit the replication of HIV and herpes simplex virus. In agriculture, BEPM has been used as a plant growth regulator and fungicide. It has been found to enhance the growth of plants and protect them from fungal diseases. In material science, BEPM has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks and coordination polymers.
作用機序
The mechanism of action of BEPM is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, BEPM has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and the induction of apoptosis. BEPM has also been shown to inhibit the activity of HIV integrase, an enzyme that is essential for the integration of viral DNA into the host genome. This leads to the inhibition of viral replication and the suppression of viral load.
Biochemical and Physiological Effects:
BEPM has been shown to have a range of biochemical and physiological effects. In cancer cells, BEPM has been shown to induce apoptosis, cell cycle arrest, and DNA damage. It has also been shown to inhibit the migration and invasion of cancer cells. In HIV-infected cells, BEPM has been shown to inhibit viral replication and reduce viral load. In plants, BEPM has been shown to enhance growth and protect against fungal diseases. It has also been shown to increase the activity of antioxidant enzymes.
実験室実験の利点と制限
BEPM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield and purity. It is also stable and can be stored for long periods without degradation. However, BEPM has some limitations for lab experiments. It is insoluble in water, which can make it difficult to work with in aqueous solutions. It is also sensitive to light and heat, which can lead to degradation and loss of activity.
将来の方向性
There are several future directions for research on BEPM. In medicine, further studies are needed to elucidate the mechanism of action of BEPM and its potential as a therapeutic agent for various diseases. In agriculture, more research is needed to optimize the use of BEPM as a plant growth regulator and fungicide. In material science, BEPM can be used as a precursor for the synthesis of novel materials with unique properties. Overall, BEPM has great potential for a wide range of scientific applications, and further research is needed to fully explore its capabilities.
合成法
The synthesis method of BEPM involves the reaction of 4-ethoxybenzaldehyde, ethyl acetoacetate, and urea in the presence of a catalyst such as piperidine. The reaction takes place in ethanol as a solvent under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization techniques. The yield of BEPM is typically around 70-80%, and the purity can be confirmed using spectroscopic techniques such as NMR and IR.
特性
IUPAC Name |
5-benzoyl-4-(4-ethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-25-16-11-9-14(10-12-16)18-17(13(2)21-20(24)22-18)19(23)15-7-5-4-6-8-15/h4-12,18H,3H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBFYXOPLLLNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide](/img/structure/B5083438.png)
![1-[4-methoxy-3-(methoxymethyl)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5083445.png)
![propyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5083459.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5083465.png)
![3-[(4-{2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B5083471.png)

![3-methylbutyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083486.png)
![2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}pyrazine](/img/structure/B5083487.png)

![N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5083495.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5083501.png)
![methyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5083508.png)
![1-[1-(2-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5083518.png)
![N-(4-acetylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5083522.png)